2-methyl-4-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
2-methyl-4-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine and piperazine moiety
Scientific Research Applications
2-methyl-4-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a ligand in binding studies.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps. One common route starts with the preparation of the piperidine and piperazine intermediates. These intermediates are then coupled with the pyrimidine ring under specific reaction conditions, such as the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, pressures, and the use of solvents to dissolve the reactants and facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Mechanism of Action
The mechanism by which 2-methyl-4-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-piperidinylpiperazine: This compound shares a similar piperidine and piperazine structure but lacks the pyrimidine ring.
4-(4-methylpiperazin-1-yl)benzenamine: This compound features a piperazine ring substituted with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-methyl-4-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of a pyrimidine ring with piperidine and piperazine moieties. This unique structure may confer specific chemical and biological properties that are not present in similar compounds .
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-13-17-6-3-15(18-13)23-14-4-7-20(8-5-14)16(22)21-11-9-19(2)10-12-21/h3,6,14H,4-5,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZVFSZTNMVTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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